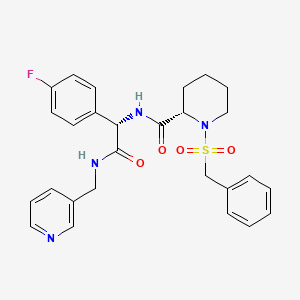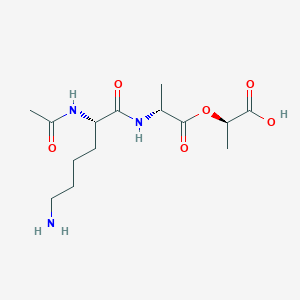
Mip-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mip-IN-1 is a molecularly imprinted polymer (MIP) designed for specific recognition and binding of target molecules. These polymers are synthetic receptors that mimic the specificity of biological antibody-antigen interactions. This compound is particularly noted for its high selectivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mip-IN-1 is typically synthesized using the molecular imprinting technique. This involves polymerizing functional and cross-linking monomers in the presence of a template molecule. The template molecule interacts with the monomers, forming a complex that is then polymerized to create a three-dimensional network. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The non-covalent imprinting method is commonly employed due to its simplicity and efficiency. This method involves the formation of non-covalent interactions between the template and monomers, followed by polymerization and template removal .
Analyse Des Réactions Chimiques
Types of Reactions
Mip-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and specificity of the reactions .
Major Products
The major products formed from these reactions depend on the specific target molecule and the nature of the interactions. For example, oxidation reactions may produce oxidized derivatives of the target molecule, while substitution reactions may result in modified target molecules with different functional groups .
Applications De Recherche Scientifique
Mip-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used in chromatographic separation techniques to isolate specific compounds from complex mixtures.
Biology: Employed in biosensors for detecting biological molecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems for targeted release of therapeutic agents.
Industry: Applied in environmental monitoring to detect pollutants and contaminants .
Mécanisme D'action
Mip-IN-1 exerts its effects through a “lock and key” mechanism. The cavities formed during the imprinting process are complementary to the target molecule, allowing for specific binding. This binding is facilitated by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Mip-IN-1 is unique in its high selectivity and stability compared to other molecularly imprinted polymers. Similar compounds include:
Methacrylic acid-based MIPs: Known for their versatility but may lack the stability of this compound.
Acrylamide-based MIPs: Offer good selectivity but may not be as robust as this compound.
Polydopamine-based MIPs: Provide excellent binding properties but can be more complex to synthesize .
This compound stands out due to its balanced combination of selectivity, stability, and ease of synthesis, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C27H29FN4O4S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(2S)-1-benzylsulfonyl-N-[(1S)-1-(4-fluorophenyl)-2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1 |
Clé InChI |
MDRSFDYJHSOTRW-DQEYMECFSA-N |
SMILES isomérique |
C1CCN([C@@H](C1)C(=O)N[C@@H](C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
SMILES canonique |
C1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)





![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)
